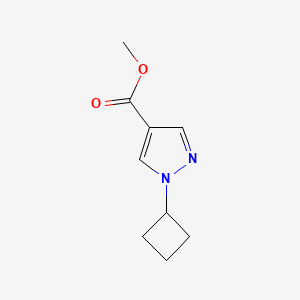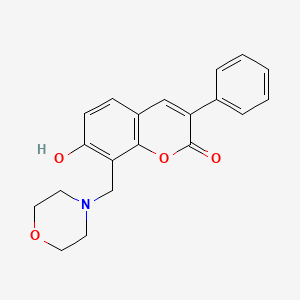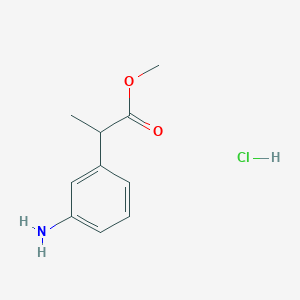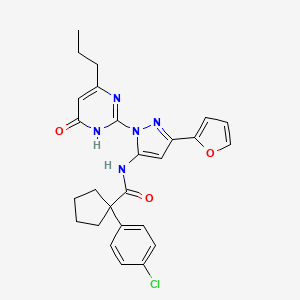acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-68-0](/img/structure/B2366866.png)
2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a complex organic molecule. It has a molecular formula of C19H22ClN5O . The structure includes a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a 1H-indol-1-yl group, and a diethylacetamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.9 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 377.1889485 g/mol . The topological polar surface area is 42.4 Ų .Scientific Research Applications
-
Pharmaceutical Research
- The compound is structurally similar to certain derivatives of 1,2,4-triazole with a piperazine moiety, which have shown promising antibacterial activity .
- The methods of application involve a simple and efficient procedure for preparing the 1,2,4-triazole derivative .
- The results indicate that some of these compounds exhibit good antibacterial activity .
-
Neuropharmacology
- Compounds with a similar structure have been found to interact with the 5-hydroxytryptamine receptor 2A, which is involved in various neurological and psychiatric disorders .
- The methods of application typically involve in vitro binding assays to determine the affinity of the compound for the receptor .
- The results show that the compound has a Ki (binding affinity) of 1.94nM for the 5-hydroxytryptamine receptor 2A .
-
Antimicrobial Research
- Compounds similar to the one you mentioned have been synthesized and assessed for their direct antimicrobial potential, as well as their anti-biofilm activity .
- The methods of application typically involve in vitro assays to determine the antimicrobial activity of the compound .
- The results indicate that some of these compounds exhibit good antimicrobial activity .
-
Cancer Research
- Similar compounds have been synthesized and tested against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines .
- The methods of application typically involve in vitro assays to determine the cytotoxicity of the compound .
- The results show that some of these compounds exhibit good cytotoxic activity .
-
Anti-HIV Research
- Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to the compound you mentioned, have been synthesized and tested for their anti-HIV-1 activity .
- The methods of application typically involve in vitro assays to determine the anti-HIV activity of the compound .
- The results show that some of these compounds exhibit good anti-HIV activity .
-
Antibacterial Research
- Compounds similar to the one you mentioned have been synthesized and assessed for their direct antimicrobial potential .
- The methods of application typically involve in vitro assays to determine the antimicrobial activity of the compound .
- The results indicate that some of these compounds exhibit good antimicrobial activity .
-
Neurological Disorders
- Compounds with a similar structure have been found to interact with the 5-hydroxytryptamine receptor 2A, which is involved in various neurological and psychiatric disorders .
- The methods of application typically involve in vitro binding assays to determine the affinity of the compound for the receptor .
- The results show that the compound has a Ki (binding affinity) of 1.94nM for the 5-hydroxytryptamine receptor 2A .
-
Anti-inflammatory Research
- Similar compounds have been synthesized and tested for their anti-inflammatory properties .
- The methods of application typically involve in vitro assays to determine the anti-inflammatory activity of the compound .
- The results show that some of these compounds exhibit good anti-inflammatory activity .
properties
IUPAC Name |
2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXFVAOXSHSSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)
![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)



![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)